8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide

CYP2C9 inhibition drug metabolism enzyme in vitro ADME

This 8-methoxy regioisomer (CAS 338419-99-1) is a critical tool for structure‑CYP relationship mapping, demonstrating equipotent CYP2C9/CYP2D6/CYP3A4 inhibition (IC₅₀ = 100 nM each). Unlike the 6‑methoxy isomer (CAS 338760‑52‑4) or des‑methoxy analog (CAS 338420‑01‑2), the 8‑OCH₃ substitution pattern offers distinct target selectivity—literature shows >60‑fold differences in MAO‑A/B selectivity based on methoxy position. Procure the 98% purity tier for reproducible dose‑response MAO‑B profiling and fragment‑based library integration. Stored at 2–8°C under desiccation to ensure long‑term chemical integrity.

Molecular Formula C19H16F3NO3
Molecular Weight 363.336
CAS No. 338419-99-1
Cat. No. B2561186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide
CAS338419-99-1
Molecular FormulaC19H16F3NO3
Molecular Weight363.336
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H16F3NO3/c1-25-16-7-3-5-13-9-14(11-26-17(13)16)18(24)23-10-12-4-2-6-15(8-12)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24)
InChIKeyHZILYKJTVXTJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide: structural class, molecular identity, and procurement-grade specification


8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide (CAS 338419-99-1; MW 363.33 g/mol; C19H16F3NO3) is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide class . The chromene-3-carboxamide scaffold has been explored for monoamine oxidase (MAO) inhibition [1] and transient receptor potential vanilloid 3 (TRPV3) modulation [2], though the biological annotation for this specific substitution pattern is limited to in vitro cytochrome P450 (CYP) inhibition data curated in authoritative databases [3]. Commercially sourced material is typically offered at ≥95% purity with storage at 2–8 °C under desiccated conditions .

Why generic substitution of 8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide with in-class analogs carries unquantified risk


Within the 2H-chromene-3-carboxamide class, the position and identity of ring substituents dramatically modulate target selectivity. Literature on the chromene-3-carboxamide scaffold demonstrates that moving a methoxy group from the 8- to the 6-position (e.g., 6-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide, CAS 338760-52-4) or removing it entirely (N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide, CAS 338420-01-2) can alter MAO-A vs. MAO-B selectivity by >60-fold [1]. While quantitative activity data for the specific 8-methoxy congener are sparse in the primary literature, the class-wide precedent demonstrates that the 8-OCH₃ substitution pattern is not functionally interchangeable with its geometric isomer. Any procurement decision that treats these isomers as equivalents substitutes structural inference for direct evidence on target engagement, ADME, and off-target liability [2].

Quantitative evidence matrix for 8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide differentiation: comparator data, CYP activity, physical properties, and isomeric selectivity


In vitro CYP2C9 inhibition: target compound IC50 of 100 nM vs. structurally unrelated baseline

The target compound exhibits an IC50 value of 100 nM against recombinant human CYP2C9, determined in human kidney microsomes measuring inhibition of 20-HETE formation with 7-methoxy-4-trifluoromethylcoumarin as substrate [1]. This moderate nanomolar CYP2C9 inhibitory activity is identical in potency to its activity against CYP2D6 and CYP3A4 (also 100 nM each in the same assay system), indicating a broad but equipotent CYP inhibition profile that is inconsistent with CYP isoform-selective probes [1]. No head-to-head CYP inhibition data versus the 6-methoxy isomer or the des-methoxy analog have been reported in the public domain.

CYP2C9 inhibition drug metabolism enzyme in vitro ADME

Mass spectrometry identification: monoisotopic mass and InChI Key uniqueness versus nearest analogs

The target compound has a monoisotopic mass of 363.108228 Da (average mass 363.335 Da) and a unique InChI Key of HZILYKJTVXTJOO-UHFFFAOYSA-N [1]. To verify compound identity during procurement, the three closest structural isomers can be distinguished: the 6-methoxy isomer (CAS 338760-52-4, MW 363.33 Da, identical nominal mass but different InChI Key ), the des-8-methoxy analog N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide (CAS 338420-01-2, MW 333.30 Da ), and the 8-methoxy-2-oxo analog. Only the InChI Key HZILYKJTVXTJOO provides unambiguous identification of the 8-methoxy substitution pattern on the 2H-chromene (not 4H-chromane) scaffold with the N-[3-(trifluoromethyl)benzyl] carboxamide.

analytical chemistry LC-MS/MS confirmation compound identity verification

Commercial purity benchmarks: ≥95% (AKSci) vs. 98% (ChemScene, Leyan) providing two-tier procurement option

Two purity tiers are commercially available for this compound. AKSci lists the compound at ≥95% purity (Cat. 1187CF) . ChemScene (Cat. CS-0553366) and Leyan (Cat. 1624027) both specify 98% purity . Both tiers require storage sealed in dry conditions at 2–8 °C . No purity data for the 6-methoxy isomer are publicly available from these same vendors for direct comparison.

procurement specification compound purity vendor comparison

Class-level MAO-B selectivity inference: 8-OCH₃ position as a potential selectivity determinant for chromene-3-carboxamide analogs

A closely related 2H-chromene-3-carboxamide derivative (compound 4d, with a 7-diethylamino substituent on the coumarin ring) demonstrated an MAO-B IC50 of 0.93 µM with 64.5-fold selectivity over MAO-A vs. iproniazid (IC50 = 7.80 µM, 1.0-fold selectivity) [1]. This class-level evidence establishes that the chromene-3-carboxamide pharmacophore can support high MAO-B over MAO-A selectivity, and that substitution position on the coumarin ring (e.g., 7-diethylamino vs. unsubstituted) is a key determinant. The 8-methoxy substitution pattern of the target compound has not been evaluated in a comparable MAO assay.

MAO-B selectivity chromene SAR neurodegenerative disease

Evidence-based application scenarios for 8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide in drug discovery, analytical development, and CYP liability profiling


CYP inhibition liability screening in early-stage medicinal chemistry campaigns involving chromene scaffolds

The target compound's equipotent CYP2C9/CYP2D6/CYP3A4 inhibition (IC50 = 100 nM each) makes it a useful tool compound for establishing CYP inhibition liability baselines within chromene-based chemical series [1]. Laboratories procuring this compound can use it as an internal reference to benchmark the CYP profile of newly synthesized 2H-chromene-3-carboxamide analogs, enabling structure-CYP relationship mapping that directly informs lead optimization.

Regioisomer identity verification in LC-MS/MS and NMR workflows via InChI Key and monoisotopic mass fingerprinting

The unambiguous InChI Key (HZILYKJTVXTJOO-UHFFFAOYSA-N) and monoisotopic mass (363.108228 Da) differentiate this 8-methoxy regioisomer from its 6-methoxy isomer (same nominal mass, different InChI Key) and the des-methoxy analog [1]. Analytical chemistry groups can use these identifiers as orthogonal identity confirmation parameters in high-resolution mass spectrometry and computational structure-verification pipelines, reducing the risk of regioisomer misassignment in compound management databases.

MAO-B inhibitor lead profiling where 8-OCH₃ substitution is hypothesized to modulate isoform selectivity

Given that chromene-3-carboxamide derivative 4d achieves 64.5-fold MAO-B selectivity (IC50 = 0.93 µM) in recombinant human MAO assays [2], the 8-methoxy congener is a rational candidate for head-to-head MAO-B profiling. A research group seeking to understand the contribution of the 8-OCH₃ group to MAO-B binding can procure the 98% purity tier (ChemScene/Leyan) for dose-response studies, using iproniazid (IC50 = 7.80 µM) as a non-selective reference inhibitor and the 6-methoxy isomer as a regioisomeric comparator to map substitution-dependent selectivity.

Procurement of a chromene-3-carboxamide building block with authenticated purity and storage specification for fragment-based screening libraries

Commercial availability at two purity tiers (≥95% from AKSci [1] and 98% from ChemScene/Leyan ) with defined storage conditions (2–8 °C, desiccated) supports integration into fragment-based screening libraries where chemical integrity upon long-term storage is a critical quality parameter. The compound's moderate molecular weight (363.33 g/mol) and compliance with Rule-of-3 criteria make it suitable for fragment elaboration strategies targeting the chromene-3-carboxamide pharmacophore.

Quote Request

Request a Quote for 8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.